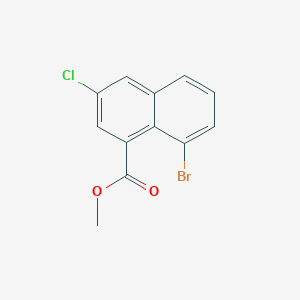

Methyl 8-bromo-3-chloro-1-naphthoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 8-bromo-3-chloro-1-naphthoate is an organic compound with the molecular formula C12H8BrClO2 It is a derivative of naphthalene, characterized by the presence of bromine and chlorine atoms at the 8th and 3rd positions, respectively, and a methyl ester group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-bromo-3-chloro-1-naphthoate typically involves the bromination and chlorination of naphthalene derivatives followed by esterification. One common method includes:

Bromination: Naphthalene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce a bromine atom at the 8th position.

Chlorination: The brominated naphthalene is then chlorinated using chlorine (Cl2) or a chlorinating agent like thionyl chloride (SOCl2) to introduce a chlorine atom at the 3rd position.

Esterification: The resulting 8-bromo-3-chloro-1-naphthoic acid is then esterified with methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination and Chlorination: Using large reactors for the bromination and chlorination steps, ensuring controlled reaction conditions to maximize yield and purity.

Continuous Esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-3-chloro-1-naphthoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., NH3, RSH) in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Oxidation: KMnO4 in aqueous or alkaline conditions at elevated temperatures.

Major Products

Substitution: Derivatives with different functional groups replacing the halogens.

Reduction: Naphthalene derivatives with reduced halogen content.

Oxidation: 8-bromo-3-chloro-1-naphthoic acid.

Scientific Research Applications

Methyl 8-bromo-3-chloro-1-naphthoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Biological Studies: Employed in studies to understand its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism by which Methyl 8-bromo-3-chloro-1-naphthoate exerts its effects depends on its application:

In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.

In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

In Material Science: Contributes to the properties of materials through its structural and electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

Methyl 8-bromo-1-naphthoate: Lacks the chlorine atom at the 3rd position.

Methyl 3-chloro-1-naphthoate: Lacks the bromine atom at the 8th position.

Methyl 8-bromo-3-nitro-1-naphthoate: Contains a nitro group instead of a chlorine atom.

Uniqueness

Methyl 8-bromo-3-chloro-1-naphthoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This dual halogenation can provide distinct properties compared to compounds with only one halogen substituent.

Biological Activity

Methyl 8-bromo-3-chloro-1-naphthoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a derivative of naphthalene, characterized by the presence of bromine and chlorine substituents. Its molecular structure can be represented as follows:

- Molecular Formula : C12H8BrClO2

- Molecular Weight : 287.55 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

A study conducted on naphthalene derivatives reported significant antibacterial activity against various strains of bacteria. This compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Micrococcus luteus | 2 µg/mL |

The results suggest that this compound has potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro studies demonstrated effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings indicate that the compound may serve as a potential antifungal agent, although further studies are needed to explore its mechanisms of action .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

- Anticancer Studies : In a study investigating the cytotoxic effects of various naphthalene derivatives on cancer cell lines, this compound exhibited selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of approximately 50 µM. This suggests potential for further development in cancer therapeutics .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with key bacterial enzymes, indicating that it may inhibit bacterial growth by targeting specific metabolic pathways .

Properties

Molecular Formula |

C12H8BrClO2 |

|---|---|

Molecular Weight |

299.55 g/mol |

IUPAC Name |

methyl 8-bromo-3-chloronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H8BrClO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |

InChI Key |

GRNDDYZWJCNKIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.